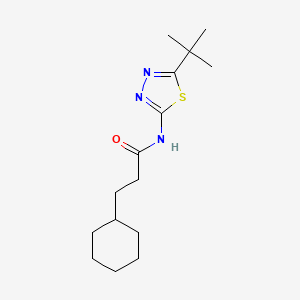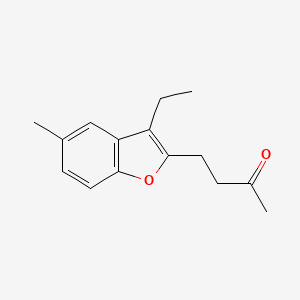
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is important for the survival and proliferation of B-cell lymphoma cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell lymphomas.
Mecanismo De Acción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is important for the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide disrupts the signaling pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to have potent activity against B-cell lymphoma cells in vitro and in vivo. In preclinical studies, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to induce apoptosis in B-cell lymphoma cells and to reduce tumor growth and prolong survival in mouse models of B-cell lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is its potent activity against B-cell lymphoma cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has shown promising results in preclinical studies and may be a potential treatment option for B-cell lymphomas. One limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide. One direction is to further investigate the safety and efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in clinical trials. Another direction is to explore the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in combination with other therapies for the treatment of B-cell lymphomas. Additionally, further research is needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide involves several steps, including the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-bromo-cyclohexanone to form an intermediate, which is then reacted with N-(2-hydroxyethyl)propanamide to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been extensively studied in preclinical models of B-cell lymphomas. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide inhibits BTK activity and suppresses the growth and survival of B-cell lymphoma cells. In vivo studies in mouse models of B-cell lymphoma have demonstrated that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide reduces tumor growth and prolongs survival.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-15(2,3)13-17-18-14(20-13)16-12(19)10-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNVPSJCIZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)